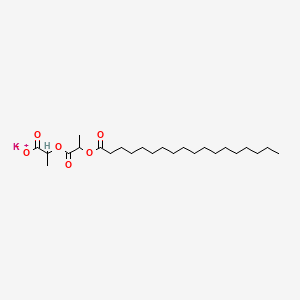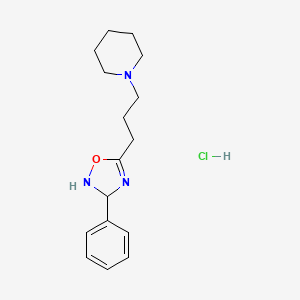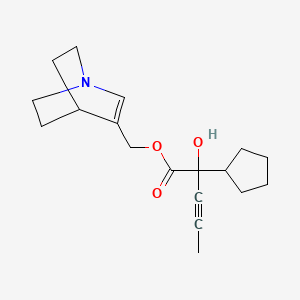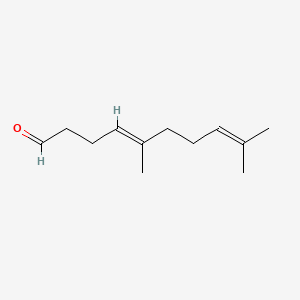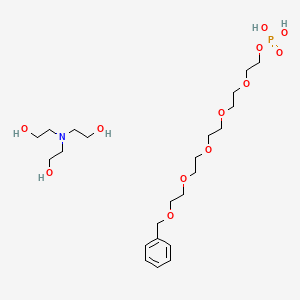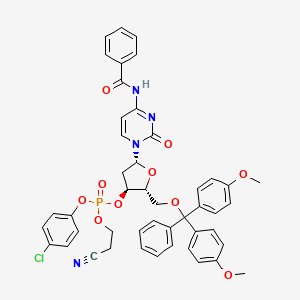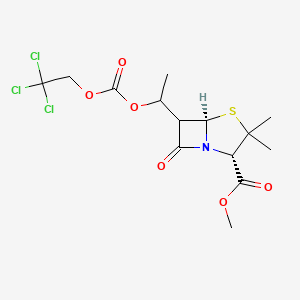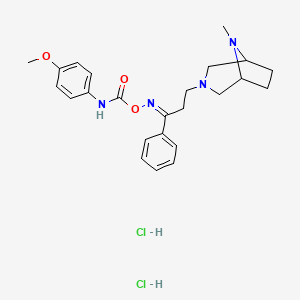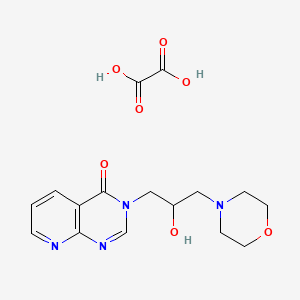
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is a complex organophosphorus compound. It is known for its strong chelating properties, making it useful in various industrial and scientific applications. This compound is part of a broader class of phosphonic acids, which are characterized by their ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt typically involves the reaction of diethylenetriamine with formaldehyde and phosphorous acid. The process can be summarized in the following steps:
Reaction of Diethylenetriamine with Formaldehyde: Diethylenetriamine is reacted with formaldehyde to form an intermediate compound.
Addition of Phosphorous Acid: The intermediate is then reacted with phosphorous acid under controlled conditions to form the final product.
Neutralization with Sodium Hydroxide: The resulting phosphonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions may produce various substituted phosphonic acids.
科学研究应用
Chemistry
In chemistry, (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is used as a chelating agent. It forms stable complexes with metal ions, making it useful in analytical chemistry for metal ion detection and quantification.
Biology
In biological research, this compound is used to study metal ion interactions with biological molecules. Its strong chelating properties make it useful in experiments involving metal ion transport and storage in biological systems.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be leveraged to deliver metal-based drugs to specific targets in the body.
Industry
Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also used in detergents and cleaning agents for its ability to sequester metal ions.
作用机制
The mechanism of action of (((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process involves the coordination of the phosphonic acid groups with the metal ions, forming a stable ring structure.
相似化合物的比较
Similar Compounds
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt: Similar in structure and function, used in water treatment and as a chelating agent.
Ethylenediaminetetra(methylenephosphonic acid), sodium salt: Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness
(((Phosphonomethyl)imino)bis(ethylene((phosphonomethyl)imino)ethylenenitrilobis(methylene)))tetrakisphosphonic acid, sodium salt is unique due to its high stability and strong chelating properties. Its ability to form stable complexes with a wide range of metal ions makes it particularly useful in applications requiring precise control of metal ion concentrations.
属性
CAS 编号 |
84852-20-0 |
|---|---|
分子式 |
C15H44N5NaO21P7+ |
分子量 |
870.3 g/mol |
IUPAC 名称 |
sodium;[bis[2-[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid |
InChI |
InChI=1S/C15H44N5O21P7.Na/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);/q;+1 |
InChI 键 |
QERNJVJLWBAJKD-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)N(CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



